molecular formula C19H13F3N4O2 B2459083 N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1795474-63-3

N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

Cat. No.: B2459083
CAS No.: 1795474-63-3
M. Wt: 386.334
InChI Key: ZBTYZHILHMGUBD-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core with a cyanomethyl group and a trifluoromethyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors. The benzamide core can be introduced via amide bond formation reactions, often using coupling reagents such as EDCI or DCC. The cyanomethyl group is typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring are known to enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The cyanomethyl group can also play a role in modulating the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamide: Lacks the cyanomethyl and trifluoromethyl-oxadiazole groups, making it less reactive and with different biological activity.

    N-(cyanomethyl)benzamide: Similar but lacks the trifluoromethyl-oxadiazole group, affecting its overall properties and applications.

    N,N-bis(cyanomethyl)-4-methoxybenzamide:

Uniqueness

N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethyl-oxadiazole ring, in particular, is a rare and valuable feature that enhances the compound’s potential in various applications.

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2/c20-19(21,22)18-24-16(25-28-18)14-6-8-15(9-7-14)17(27)26(11-10-23)12-13-4-2-1-3-5-13/h1-9H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTYZHILHMGUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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